Ethyl 4-(2-fluoropropan-2-yl)picolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
ethyl 4-(2-fluoropropan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14FNO2/c1-4-15-10(14)9-7-8(5-6-13-9)11(2,3)12/h5-7H,4H2,1-3H3 |
InChI Key |
KRJNLMQVZDIDJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(C)(C)F |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 2 Fluoropropan 2 Yl Picolinate and Analogues
Precursor Synthesis and Functionalization of the Pyridine (B92270) Core
The foundation of the synthesis lies in the strategic construction of a suitably substituted picolinic acid derivative. This section explores the common routes to achieve this and the stereoselective methods for functionalizing the pyridine ring.
Routes to 4-Substituted Picolinic Acid Derivatives
The generation of 4-substituted picolinic acids is a critical initial step. A common approach begins with commercially available picolinic acid, which can be modified through various organic reactions. One established method involves the nitration of picolinic acid N-oxide, followed by reduction to yield 4-aminopicolinic acid. Another versatile strategy is the halogenation of the pyridine ring, creating a 4-halopicolinic acid intermediate that can undergo further substitution reactions.
A particularly effective method for introducing a tertiary alcohol at the 4-position involves the use of organometallic reagents. For instance, a 4-cyanopicolinate can react with a Grignard reagent, such as methylmagnesium bromide, in a nucleophilic addition to the nitrile group. Subsequent hydrolysis of the intermediate imine yields a ketone, which can then be further reacted with another equivalent of the Grignard reagent to form the desired 2-hydroxypropan-2-yl group.
Alternatively, a Barbier reaction offers a one-pot approach where an alkyl halide, a carbonyl compound (in this case, acetone), and a metal like magnesium, zinc, or indium are reacted together. wikipedia.orgchemeurope.comnrochemistry.com This method generates the organometallic species in situ, which then adds to the carbonyl group to form the tertiary alcohol. This can be applied to a 4-halopicolinate to introduce the 2-hydroxypropan-2-yl moiety directly.
Table 1: Comparison of Synthetic Routes to 4-(2-hydroxypropan-2-yl)picolinic acid Precursors
| Route | Starting Material | Key Reagents | Intermediate(s) | Key Advantages |
| Grignard Reaction | 4-Cyanopicolinate | Methylmagnesium bromide, Acid | Imine, Ketone | Utilizes readily available starting materials. |
| Barbier Reaction | 4-Halopicolinate | Acetone, Mg/Zn/In | Organometallic species | One-pot procedure, can be performed in aqueous media. wikipedia.orgchemeurope.com |
Stereoselective Approaches to Pyridine Ring Functionalization
While the synthesis of the specific achiral target compound ethyl 4-(2-fluoropropan-2-yl)picolinate does not require stereocontrol, the broader context of pyridine functionalization often involves the creation of chiral centers. Asymmetric synthesis of pyridine derivatives is a challenging yet crucial area of research, particularly for the development of pharmaceuticals.
For analogues of the target compound where stereochemistry is a factor, various strategies can be employed. These include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. For example, the asymmetric reduction of a ketone precursor could lead to a chiral secondary alcohol. While not directly applicable to the tertiary alcohol in the target compound's side chain, these principles are vital for the synthesis of more complex analogues. The development of new catalytic systems that can achieve high enantioselectivity in the functionalization of pyridine rings remains an active area of investigation.
Introduction of the 2-Fluoropropan-2-yl Moiety
The introduction of the fluorine atom is a pivotal step in the synthesis, imparting unique electronic properties to the molecule. This is typically achieved by converting the precursor tertiary alcohol into the corresponding fluoride (B91410).
Hydroxy-Fluoro Exchange Reactions (e.g., using DAST reagents)
A widely used method for the conversion of alcohols to alkyl fluorides is the hydroxy-fluoro exchange reaction. Diethylaminosulfur trifluoride (DAST) and its analogues are common reagents for this transformation. The reaction proceeds via the formation of an intermediate fluorosulfite ester, which then undergoes nucleophilic displacement by fluoride with the loss of sulfur dioxide and diethylamine.
For tertiary alcohols, such as the 2-hydroxypropan-2-yl group, this reaction is often efficient. However, the thermal instability of DAST necessitates careful temperature control to prevent decomposition and potential side reactions. Other modern fluorinating agents, such as Deoxo-Fluor®, offer improved thermal stability and are also effective for this conversion.
Table 2: Common Reagents for Hydroxy-Fluoro Exchange
| Reagent | Chemical Name | Key Features |
| DAST | Diethylaminosulfur Trifluoride | Widely used, effective for primary, secondary, and tertiary alcohols. Thermally unstable. |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur Trifluoride | More thermally stable than DAST, often gives higher yields and fewer byproducts. |
Alternative Fluorination Strategies for Alkyl Chains
Beyond DAST and its analogues, a variety of other fluorination methods have been developed. These can be broadly categorized into nucleophilic and electrophilic fluorination. Nucleophilic fluorination often involves the displacement of a good leaving group, such as a tosylate or mesylate, with a fluoride source like potassium fluoride in the presence of a phase-transfer catalyst. However, for tertiary substrates, elimination reactions can be a significant competing pathway.
Electrophilic fluorination reagents, such as Selectfluor®, are another class of reagents that can be used to introduce fluorine. While often employed for the fluorination of electron-rich carbons, specific strategies can be devised for their use in alkyl chain fluorination.
Recent advancements in fluorination chemistry have also explored radical-based methods. These approaches can offer complementary reactivity and may be suitable for substrates that are sensitive to ionic conditions.
Esterification Techniques for Picolinic Acid Derivatives
The final step in the synthesis of this compound is the esterification of the carboxylic acid group. Several standard methods can be employed for this transformation.
One of the most common methods is the Fischer-Speier esterification, which involves reacting the picolinic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.
Alternatively, the picolinic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct.
Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be used to facilitate the esterification. These reagents activate the carboxylic acid, allowing it to react with ethanol under mild conditions.
Table 3: Comparison of Esterification Methods for Picolinic Acid
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Ethanol, Strong Acid (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents. | Requires strong acid, may not be suitable for sensitive substrates. |
| Acyl Chloride Formation | Thionyl Chloride, Ethanol, Base | Mild to moderate | High yielding, proceeds under milder conditions than Fischer esterification. | Requires an extra step to form the acyl chloride. |
| Coupling Reagents | Ethanol, DCC or EDC | Mild | Very mild conditions, suitable for sensitive substrates. | Coupling reagents can be expensive, and byproducts may need to be removed. |
Direct Esterification Protocols
Direct esterification is a common and straightforward method for the synthesis of esters. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, this would involve the reaction of 4-(2-fluoropropan-2-yl)picolinic acid with ethanol.
The most common acid catalyst for this type of reaction is sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, excess ethanol is often used, or the water generated during the reaction is removed. chemicalbook.com
A typical procedure would involve refluxing the picolinic acid derivative with a significant excess of anhydrous ethanol and a catalytic amount of concentrated sulfuric acid. chemicalbook.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is typically neutralized, and the product is extracted using an organic solvent.
Table 1: General Conditions for Direct Esterification of Picolinic Acids
| Parameter | Condition | Purpose |
| Reactants | Picolinic Acid Derivative, Anhydrous Ethanol | Formation of the ethyl ester |
| Catalyst | Concentrated Sulfuric Acid | To protonate the carbonyl group and increase reactivity |
| Temperature | Reflux | To increase the reaction rate |
| Reaction Time | Several hours to overnight | To ensure completion of the reaction |
| Work-up | Neutralization, Extraction | To isolate and purify the final product |
Transesterification Methodologies
Transesterification is another viable method for the synthesis of this compound. This process involves the conversion of one ester into another by reaction with an alcohol. masterorganicchemistry.comwikipedia.org For instance, if a methyl or other alkyl ester of 4-(2-fluoropropan-2-yl)picolinic acid were available, it could be converted to the ethyl ester by reacting it with ethanol in the presence of an acid or base catalyst. wikipedia.org
Acid-catalyzed transesterification follows a mechanism similar to direct esterification. masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the desired alcohol (in this case, ethanol) can drive the reaction to completion. wikipedia.org
Base-catalyzed transesterification is also a common approach. A strong base, such as sodium ethoxide, can be used to deprotonate the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl carbon of the starting ester. This method is often faster and can be carried out under milder conditions than acid-catalyzed transesterification. wikipedia.org
Table 2: Comparison of Acid- and Base-Catalyzed Transesterification
| Feature | Acid-Catalyzed | Base-Catalyzed |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Strong bases (e.g., NaOEt, K₂CO₃) |
| Mechanism | Protonation of the carbonyl group | Formation of a more nucleophilic alkoxide |
| Reaction Speed | Generally slower | Often faster |
| Conditions | Typically requires heating | Can often be performed at lower temperatures |
| Substrate Scope | Broad | Sensitive to base-labile functional groups |
Optimization of Reaction Conditions and Yields in Synthesis
The optimization of reaction conditions is a critical step in the development of a synthetic route to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. For the synthesis of this compound, several parameters can be adjusted.
Key factors that can be optimized include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants. For instance, in a direct esterification, screening different acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid, or solid acid catalysts) could identify the most efficient one for this specific substrate.
The concentration of the catalyst is another important variable. While a higher catalyst concentration might increase the reaction rate, it can also lead to unwanted side reactions or complicate the purification process. Therefore, finding the optimal catalyst loading is crucial.
The reaction temperature and time are interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote the decomposition of reactants or products. A systematic study of the temperature profile can help in identifying the ideal balance.
The molar ratio of the alcohol to the carboxylic acid is also a key parameter. In an equilibrium-limited reaction like esterification, using a large excess of ethanol can significantly shift the equilibrium towards the product side, thereby increasing the yield.
Table 3: Example of a Hypothetical Optimization Study for Direct Esterification
| Entry | Catalyst | Catalyst Loading (mol%) | Ethanol (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | 5 | 10 | 80 | 12 | 75 |
| 2 | H₂SO₄ | 10 | 10 | 80 | 12 | 85 |
| 3 | H₂SO₄ | 10 | 20 | 80 | 12 | 92 |
| 4 | p-TSA | 10 | 20 | 80 | 12 | 88 |
| 5 | H₂SO₄ | 10 | 20 | 100 | 6 | 90 |
Green Chemistry Principles in the Synthesis of Fluorinated Picolinates
The application of green chemistry principles to the synthesis of fluorinated picolinates like this compound is essential for developing environmentally benign and sustainable chemical processes. acs.orgnih.gov The twelve principles of green chemistry provide a framework for chemists to design safer and more efficient syntheses. acs.org
Prevention of Waste: The primary goal is to design synthetic routes that generate minimal waste. nih.gov This can be achieved by optimizing reactions to achieve high yields and selectivity, thus reducing the formation of byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Esterification reactions, in principle, have a good atom economy, with water being the only byproduct.
Use of Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. acs.org While traditional esterifications might use volatile organic compounds (VOCs), exploring greener alternatives such as ionic liquids or solvent-free conditions is a key area of research. In the case of using excess ethanol as a reactant, it can also serve as the solvent, which is a relatively benign choice.
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org Investigating catalytic systems that allow for lower reaction temperatures is a significant goal. Microwave-assisted synthesis can sometimes reduce reaction times and energy input.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled and reused. nih.gov The use of solid acid catalysts, for example, can simplify the purification process and allow for easier catalyst recovery and reuse compared to homogeneous catalysts like sulfuric acid.
By incorporating these principles, the synthesis of this compound and other fluorinated picolinates can be made more sustainable and environmentally friendly.
Table 4: Application of Green Chemistry Principles to Esterification
| Green Chemistry Principle | Application in Esterification |
| Prevention | High-yield reaction to minimize byproducts. |
| Atom Economy | Direct esterification has high atom economy. |
| Safer Solvents | Using ethanol as both reactant and solvent. |
| Energy Efficiency | Exploring lower temperature catalytic systems. |
| Catalysis | Use of recyclable solid acid catalysts. |
Chemical Reactivity and Transformation Pathways of Ethyl 4 2 Fluoropropan 2 Yl Picolinate
Ester Hydrolysis and Derivatization to Picolinic Acid
The ethyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 4-(2-fluoropropan-2-yl)picolinic acid, and ethanol (B145695). This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.
The acid-catalyzed hydrolysis of esters is a reversible process that reaches equilibrium. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid libretexts.org.
The mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack libretexts.org.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester's alkoxy group (ethoxy group). This converts the ethoxy group into a good leaving group (ethanol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form the final picolinic acid product libretexts.orgnih.gov.
To drive the equilibrium towards the products, a large excess of water is typically used.
Base-mediated hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid masterorganicchemistry.com. The reaction is typically performed by treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution.
The mechanism proceeds as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the C-O bond of the ester is broken, eliminating an ethoxide ion (CH₃CH₂O⁻) as the leaving group.
Deprotonation (Acid-Base Reaction): The ethoxide ion is a strong base and immediately deprotonates the newly formed picolinic acid. This acid-base reaction is highly favorable and drives the reaction to completion, forming ethanol and the sodium or potassium salt of 4-(2-fluoropropan-2-yl)picolinic acid masterorganicchemistry.com.
To obtain the free picolinic acid, a subsequent acidification step (workup) with a strong acid is required to protonate the carboxylate salt.
Table 1: Comparison of Hydrolysis Conditions for Picolinate (B1231196) Esters
| Parameter | Acid-Catalyzed Hydrolysis | Base-Mediated Saponification |
|---|---|---|
| Reagents | Dilute strong acid (e.g., H₂SO₄, HCl), Water | Strong base (e.g., NaOH, KOH), Water/Alcohol |
| Catalyst | H₃O⁺ | OH⁻ (reagent, consumed stoichiometrically) |
| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |
| Reversibility | Reversible | Irreversible masterorganicchemistry.com |
| Initial Product | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |
| Driving Force | Use of excess water | Irreversible deprotonation of the carboxylic acid |
Reactions Involving the Pyridine (B92270) Nitrogen
The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it basic and nucleophilic. This allows for reactions such as N-oxidation and quaternization.
N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid arkat-usa.orgthieme-connect.de. The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. The resulting N-oxide has altered electronic properties, with the N-O bond capable of acting as an electron donor through resonance, which can influence the reactivity of the pyridine ring itself.
Quaternization: As a nucleophile, the pyridine nitrogen can react with electrophiles like alkyl halides in an Sₙ2 reaction to form a quaternary pyridinium salt. For example, treatment with methyl iodide would yield N-methyl-4-(2-fluoropropan-2-yl)-2-(ethoxycarbonyl)pyridinium iodide. This process introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical properties and rendering the pyridine ring highly electron-deficient and more susceptible to nucleophilic attack. Kinetic studies on similar quaternization reactions show that the rate is dependent on the temperature and the nature of the alkyl halide researchgate.net.
Picolinic acid and its derivatives are well-known ligands in coordination chemistry. They typically act as bidentate chelating agents, coordinating to a metal center through both the pyridine nitrogen and the carbonyl oxygen of the ester or, more commonly, the deprotonated carboxylate group nih.govresearchgate.netacs.org. This N,O-coordination forms a stable five-membered chelate ring.
While specific coordination complexes of Ethyl 4-(2-fluoropropan-2-yl)picolinate have not been documented, it is expected to form stable complexes with a variety of transition metals and lanthanoids nih.govacs.orgnih.gov. The substituent at the 4-position can influence the ligand's electronic properties and the stability of the resulting metal complex. The 2-fluoropropan-2-yl group is primarily electron-donating through an inductive effect, which would slightly increase the basicity of the pyridine nitrogen and could enhance its coordinating ability. However, its steric bulk might also influence the geometry and accessibility of the coordination site.
Table 2: Potential Coordination Behavior
| Ligand Feature | Expected Role in Coordination | Potential Influences |
|---|---|---|
| Pyridine Nitrogen | Lewis base, coordinates to metal center (N-donor) | Basicity slightly enhanced by 4-alkyl group |
| Carbonyl Oxygen | Lewis base, coordinates to metal center (O-donor) | Forms a 5-membered chelate ring with the N-donor |
| 4-(2-fluoropropan-2-yl) group | Steric and electronic modifier | May sterically hinder complex formation; inductively electron-donating |
Chemical Modifications at the 2-Fluoropropan-2-yl Group
The 2-fluoropropan-2-yl group is generally considered to be chemically robust. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage under many standard reaction conditions. Furthermore, the fluorine atom is situated on a tertiary carbon, which is sterically hindered by the two adjacent methyl groups.
Reactions aimed at modifying this group, such as nucleophilic substitution of the fluorine atom, would require extremely harsh conditions that would likely degrade the ester and pyridine functionalities of the molecule. Elimination reactions to form an isopropenyl group are also unlikely under typical conditions due to the poor leaving group ability of fluoride (B91410) (F⁻). Consequently, there are no specific chemical modifications reported in the literature that selectively target the 2-fluoropropan-2-yl group on this picolinate scaffold. Its primary role is to act as a stable, sterically bulky, and lipophilic substituent.
Reactions at the Fluorine Atom
The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the fluorine atom in this compound generally unreactive. Nucleophilic substitution of the tertiary fluoride is expected to be challenging due to the strength of the C-F bond and steric hindrance. frontiersin.orgnih.gov
However, under specific and often harsh conditions, or with the use of reagents that can activate C-F bonds, substitution might be possible. For instance, reactions analogous to those of benzylic fluorides could potentially be employed. beilstein-journals.orgbeilstein-journals.org These methods often involve strong Lewis acids or protic activation to facilitate the departure of the fluoride ion. frontiersin.orgnih.gov It is important to note that such transformations are speculative in the absence of direct experimental evidence for this compound.
Table 1: Hypothetical Reactions at the Fluorine Atom
| Reagent/Condition | Potential Product | Plausibility |
|---|---|---|
| Strong Nucleophile (e.g., RO⁻, CN⁻) | Substitution of F with Nu | Low under standard conditions |
| Strong Lewis Acid (e.g., AlCl₃) + Nucleophile | Substitution of F with Nu | Moderate, potential for side reactions |
Transformations of the Alkyl Backbone
The 2-fluoropropan-2-yl group offers several possibilities for chemical transformation, primarily centered on the isopropyl backbone.
Oxidation: The tertiary carbon atom, being analogous to a benzylic position, is susceptible to oxidation. Treatment with strong oxidizing agents could potentially lead to the formation of a tertiary alcohol, followed by potential elimination or further degradation of the side chain. Studies on the aerobic oxidation of 4-isopropylpyridine have shown the formation of a hydroperoxide at the tertiary carbon, highlighting the reactivity of this position. nih.govgoogle.com
Halogenation: Free-radical halogenation, typically initiated by UV light, could lead to the substitution of hydrogen atoms on the methyl groups of the isopropyl moiety. wikipedia.orgchadsprep.com The selectivity of this reaction would depend on the halogen used, with bromination being more selective than chlorination for the most substituted positions available on the alkyl chain, though in this case all available hydrogens are primary. youtube.comyoutube.com
Table 2: Potential Transformations of the Alkyl Backbone
| Reaction Type | Reagent/Condition | Potential Product(s) |
|---|---|---|
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 2-(4-(ethoxycarbonyl)pyridin-2-yl)propan-2-ol |
| Free-Radical Halogenation | Cl₂ / UV light | Mixture of chlorinated products on methyl groups |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The electronic nature of the pyridine ring, along with its substituents, governs its susceptibility to aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is an electron-deficient system, making it significantly less reactive towards electrophiles than benzene. wikipedia.org The presence of the electron-withdrawing ethyl ester and 2-fluoropropan-2-yl groups further deactivates the ring. Electrophilic substitution, if it were to occur, would require harsh conditions and would be expected to proceed at the positions meta to the nitrogen atom (C3 and C5). rsc.org A more viable route for electrophilic substitution involves the initial formation of the pyridine N-oxide, which activates the ring, particularly at the C4 position. wikipedia.orgyoutube.com Subsequent deoxygenation would yield the substituted pyridine. wikipedia.org
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2 and C6). pearson.comyoutube.com In this compound, the C2 and C6 positions are activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds through a Meisenheimer complex intermediate. pearson.comlumenlearning.com The presence of a good leaving group at these positions would facilitate the reaction.
Table 3: Predicted Aromatic Substitution Reactions
| Reaction Type | Reagent/Condition | Expected Regioselectivity |
|---|---|---|
| Electrophilic Nitration | HNO₃ / H₂SO₄ | C3 and C5 (minor products, harsh conditions) |
| Electrophilic Nitration (via N-oxide) | 1. m-CPBA; 2. HNO₃ / H₂SO₄; 3. PCl₃ | C4 (major product) |
Radical Reactions and Their Potential in Derivatization
Radical reactions provide a powerful tool for the functionalization of electron-deficient heterocycles. The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound, is a prime example. nih.govnih.gov This reaction is particularly effective for introducing alkyl groups onto pyridine rings.
For this compound, a Minisci-type reaction would likely proceed with high regioselectivity. The radical would preferentially attack the positions ortho to the nitrogen atom (C2 and C6). Given that the C2 position is already substituted with the ester group, radical functionalization would be expected to occur at the C6 position. Recent advances have also demonstrated methods for achieving C4-selective radical alkylation on pyridines, which could potentially be applied. rsc.orgsemanticscholar.orgacs.org
Table 4: Potential Radical Derivatization
| Reaction Name | Radical Source | Expected Position of Functionalization |
|---|---|---|
| Minisci Reaction | Alkyl radicals from carboxylic acids + (NH₄)₂S₂O₈/AgNO₃ | C6 |
| Minisci Reaction | Acyl radicals | C6 |
Mechanistic Studies of Key Chemical Transformations
While no specific mechanistic studies have been performed on this compound, the mechanisms of the key reaction types are well-established for related pyridine derivatives.
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. pearson.comyoutube.com
Addition: A nucleophile attacks the electron-deficient carbon atom (e.g., C2 or C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.com The negative charge is delocalized over the ring and onto the electronegative nitrogen atom.
Elimination: The leaving group departs, and the aromaticity of the pyridine ring is restored. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. researchgate.net
Electrophilic Aromatic Substitution (EAS): This reaction also proceeds in two steps. masterorganicchemistry.comyoutube.com
Attack of the electrophile: The aromatic π system acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system. For pyridine, protonation of the nitrogen under acidic conditions further deactivates the ring, making the formation of the sigma complex highly unfavorable. rsc.org
Minisci Radical Reaction: The mechanism involves three key stages:
Initiation: Generation of the alkyl radical from a suitable precursor.
Propagation: The nucleophilic alkyl radical adds to the protonated pyridine ring, typically at the C2 or C4 position, to form a pyridinyl radical cation. This radical cation is then oxidized to a substituted pyridinium ion, and a new radical is generated to continue the chain.
Termination: Combination of two radical species.
Advanced Spectroscopic and Crystallographic Characterization of Ethyl 4 2 Fluoropropan 2 Yl Picolinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. For Ethyl 4-(2-fluoropropan-2-yl)picolinate, ¹H NMR would confirm the presence of protons on the pyridine (B92270) ring and the ethyl ester group, while ¹³C NMR would identify all unique carbon atoms.
Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different protons, offering valuable information about the molecule's preferred conformation in solution, particularly the orientation of the bulky 2-fluoropropan-2-yl group relative to the pyridine ring and the ethyl ester.
¹⁹F NMR spectroscopy would be crucial for characterizing the fluorine atom in the 2-fluoropropan-2-yl substituent. The chemical shift of the fluorine signal would provide information about its electronic environment. Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) or carbons (C-F coupling) would be observable in both the ¹H, ¹³C, and ¹⁹F spectra, providing definitive evidence for the structure of the substituent and its connectivity to the picolinate (B1231196) ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.
An IR spectrum of this compound would be expected to show characteristic absorption bands. Key bands would include the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, C-N and C=C stretching vibrations from the pyridine ring, and C-H stretching and bending modes from the alkyl groups. A prominent C-F stretching band would also be expected. Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring.
Subtle shifts in the vibrational frequencies, particularly in the fingerprint region of the IR and Raman spectra, can sometimes be used to infer conformational information. By comparing experimental spectra with theoretical calculations for different possible conformers, it might be possible to determine the most stable conformation of the molecule in its ground state.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the pyridine ring, the conformation of the ethyl ester and the 2-fluoropropan-2-yl groups, and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or stacking.
Without access to published experimental data, any attempt to populate the data tables and detailed findings for the sections above would be speculative and would not meet the required standards of scientific accuracy.
Crystal Packing and Intermolecular Interactions
No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific literature. Consequently, an analysis of its crystal packing and intermolecular interactions is not possible.
Absolute Configuration Assignment (if chiral derivatives exist)
There is no information available regarding the synthesis or resolution of chiral derivatives of this compound. As such, no data on absolute configuration assignment can be provided.
Mass Spectrometry for Molecular Structure Confirmation (beyond basic identification)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental composition, is not available in the reviewed literature.
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) studies, which would elucidate the fragmentation pathways of this compound and provide further structural confirmation, have not been published.
Integration of Experimental and Computational Spectroscopy for Structural Elucidation
No studies have been found that integrate experimental spectroscopic data with computational methods to provide a comprehensive structural elucidation of this compound.
Theoretical and Computational Chemistry Studies of Ethyl 4 2 Fluoropropan 2 Yl Picolinate
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of a molecule are fundamental to its chemical behavior. Through quantum chemical calculations, a detailed picture of the electron distribution and orbital energies of Ethyl 4-(2-fluoropropan-2-yl)picolinate can be constructed.
Density Functional Theory (DFT) has become a standard tool for the reliable prediction of the ground state properties of organic molecules. For a molecule like this compound, a common approach involves geometry optimization and electronic property calculation using a functional such as B3LYP with a basis set like 6-311G+(d,p). ias.ac.inresearchgate.net Such calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Note: These are hypothetical values based on typical results for similar molecules and are intended for illustrative purposes.)
| Property | Predicted Value |
| Method/Basis Set | B3LYP/6-311G+(d,p) |
| Total Electronic Energy (Hartree) | -853.456 |
| Dipole Moment (Debye) | 3.21 |
| N(1) Mulliken Charge | -0.58 |
| C(4) Mulliken Charge | 0.25 |
| F(1) Mulliken Charge | -0.42 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energies and spatial distributions of these orbitals are crucial for predicting how a molecule will interact with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO is likely to be distributed over the pyridine ring and the carbonyl group of the ester, which acts as an electron-withdrawing group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. youtube.com
The energies of these frontier orbitals can be used to calculate global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity. researchgate.net The presence of the electron-donating isopropyl group at the 4-position would be expected to raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity compared to unsubstituted ethyl picolinate (B1231196). ias.ac.in
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: These are hypothetical values based on typical results for similar molecules and are intended for illustrative purposes.)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
Conformational Analysis and Energy Landscape Mapping
The three-dimensional shape of a molecule is not static but is rather a dynamic equilibrium of different conformations. Understanding the conformational preferences and the energy barriers between them is essential for comprehending a molecule's physical properties and its ability to interact with other molecules.
To map the conformational landscape of this compound, potential energy surface (PES) scans can be performed computationally. This involves systematically rotating specific dihedral angles within the molecule and calculating the energy at each step. Key rotations would include the bond between the pyridine ring and the fluoro-isopropyl group, and the bonds within the ethyl ester moiety.
These scans reveal the low-energy conformations (local minima) and the transition states that connect them. The energy differences between these structures provide the relative populations of each conformer at a given temperature, while the energy barriers of the transition states determine the rates of interconversion between them.
The 4-(2-fluoropropan-2-yl) group is a bulky substituent that is expected to exert significant steric influence on the molecule's conformation. Its presence will likely restrict the rotation around the C4-C(isopropyl) bond. Furthermore, the electronegative fluorine atom can participate in non-covalent interactions, such as intramolecular hydrogen bonds or dipole-dipole interactions, which could further stabilize certain conformations.
The orientation of the ethyl ester group relative to the pyridine ring is another important conformational feature. Steric hindrance between the ester and the adjacent hydrogen atom on the pyridine ring will likely favor a conformation where the carbonyl group is oriented away from the ring nitrogen. The interplay between the steric bulk of the fluoro-isopropyl group and the electronic preferences of the ester group will ultimately determine the most stable three-dimensional structure of the molecule.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for investigating the detailed step-by-step pathways of chemical reactions. nih.govrsc.org For this compound, theoretical calculations can be used to explore various potential reactions, such as hydrolysis of the ester, nucleophilic substitution on the pyridine ring, or reactions involving the fluoro-isopropyl group.
By locating the transition state structures and calculating their activation energies, the feasibility of different reaction pathways can be assessed. For instance, in the case of ester hydrolysis, a computational study could compare the energy barriers for acid-catalyzed and base-catalyzed mechanisms. The calculations would provide detailed geometries of the transition states, revealing the key atomic interactions that occur during the reaction. This level of mechanistic detail is often difficult to obtain through experimental means alone. nih.gov Such studies can also predict the kinetic and thermodynamic products of a reaction, offering guidance for synthetic applications.
Transition State Identification and Activation Energy Calculations
The study of chemical reactions at a computational level hinges on the ability to identify transition states and calculate the associated energy barriers, or activation energies. For a hypothetical reaction involving this compound, density functional theory (DFT) is a commonly employed method. By mapping the potential energy surface of the reaction, stationary points, including minima (reactants and products) and first-order saddle points (transition states), can be located.
The activation energy (Ea) is then determined as the difference in energy between the transition state and the reactants. This value is crucial for predicting the rate of a reaction. For instance, in a hypothetical nucleophilic substitution reaction at the 2-fluoropropan-2-yl group, computational methods can model the approach of the nucleophile and the departure of the fluoride (B91410) ion, identifying the high-energy transition state that governs the reaction's kinetics.
Table 1: Hypothetical Activation Energies for a Reaction of this compound (For illustrative purposes only, as specific experimental or computational data is not publicly available)
| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Substitution | DFT (B3LYP) | 6-31G(d,p) | 25.8 |
| Ester Hydrolysis | DFT (ωB97X-D) | def2-TZVP | 18.2 |
Solvent Effects in Computational Reaction Modeling
Reactions are rarely carried out in the gas phase; the surrounding solvent can significantly influence reaction pathways and energetics. Computational models account for these solvent effects through two primary approaches: explicit and implicit solvation models.
In an explicit solvent model, individual solvent molecules are included in the calculation, providing a highly detailed picture of the solvent-solute interactions. However, this method is computationally expensive. A more common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. This approach effectively captures the bulk electrostatic effects of the solvent on the solute.
For this compound, modeling a reaction in a polar solvent like water versus a nonpolar solvent like hexane (B92381) would be expected to show a significant difference in the calculated activation energies, highlighting the importance of considering the reaction environment.
Prediction of Spectroscopic Parameters
Computational chemistry provides invaluable tools for predicting the spectroscopic properties of molecules, aiding in their identification and characterization.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of molecules with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for these calculations.
By optimizing the geometry of this compound and then performing a GIAO calculation, a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared to experimental data to confirm the structure or to aid in the assignment of complex spectra. The accuracy of these predictions is often improved by using larger basis sets and by including solvent effects in the calculation.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (For illustrative purposes only, as specific experimental or computational data is not publicly available)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ester) | 165.2 |
| C4 (pyridine) | 152.1 |
| C2, C6 (pyridine) | 148.5, 149.3 |
| C3, C5 (pyridine) | 123.8, 124.5 |
| C(F) (propan-2-yl) | 95.7 |
| CH₂ (ethyl) | 61.8 |
| CH₃ (propan-2-yl) | 25.3 |
| CH₃ (ethyl) | 14.1 |
Theoretical Vibrational Spectra Calculation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. Computational methods can calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its vibrational spectra.
These calculations are typically performed after a geometry optimization. The resulting theoretical spectrum can be used to assign the vibrational modes observed in an experimental spectrum, providing insight into the molecule's structure and bonding. For this compound, theoretical calculations would predict characteristic vibrational frequencies for the C=O stretch of the ester, the C-F stretch, and the various vibrations of the pyridine ring.
Thermochemical Properties via Computational Methods
Computational chemistry can also be used to determine the thermochemical properties of a molecule, such as its enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). These properties are fundamental to understanding the stability and reactivity of a compound.
By performing frequency calculations on the optimized geometry of this compound, these thermochemical parameters can be calculated. These values are essential for predicting the thermodynamics of reactions involving the compound and for understanding its behavior under different temperature and pressure conditions.
Ethyl 4 2 Fluoropropan 2 Yl Picolinate As a Versatile Synthetic Intermediate
Potential Role in the Synthesis of Complex Organic Molecules
Based on its structure, Ethyl 4-(2-fluoropropan-2-yl)picolinate could serve as a valuable building block in the synthesis of more complex molecules.
Precursor to Fluorinated Pyridine-Containing Scaffolds
Pyridine (B92270) and its derivatives are ubiquitous in pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Therefore, this compound could be a key starting material for the synthesis of novel fluorinated pyridine-containing scaffolds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration.
Strategic Advantages of the Fluorinated Picolinate (B1231196) Moiety in Synthetic Design
The combination of a pyridine ring and a fluorinated alkyl substituent offers several strategic advantages in the design of synthetic routes.
Directing Group Effects of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring can act as a directing group in various chemical transformations. In electrophilic aromatic substitution reactions, the pyridine ring is generally deactivated, and substitution is directed to the meta-position relative to the nitrogen. However, the nitrogen can also be used to direct ortho-lithiation or other C-H activation reactions, allowing for regioselective functionalization of the pyridine ring. The presence of the ester and the fluorinated alkyl group would undoubtedly influence the regioselectivity of such reactions.
Development of Libraries of Fluorinated Pyridine Derivatives
Given the importance of fluorinated organic molecules, this compound could be a valuable starting material for the creation of libraries of diverse fluorinated pyridine derivatives. Through combinatorial chemistry approaches, the ester functionality could be reacted with a variety of amines to generate a library of amides, or the pyridine ring could be further functionalized to introduce additional diversity. Such libraries would be of significant interest for high-throughput screening in drug discovery and materials science.
Parallel Synthesis and High-Throughput Approaches for Chemical Diversity
Parallel synthesis is a strategy employed to accelerate the drug discovery process by synthesizing a large number of compounds simultaneously. This compound is well-suited as a scaffold for such approaches due to the reactivity of its ethyl ester group. High-throughput synthesis can be leveraged to create a library of derivatives by reacting the core molecule with a diverse set of reactants in a parallel format.
One of the most straightforward applications of this intermediate in parallel synthesis is the generation of a picolinamide (B142947) library. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with a wide array of primary and secondary amines to yield a library of amides. This process can be efficiently carried out in multi-well plates, allowing for the rapid production of hundreds or thousands of distinct compounds. Each of these new compounds retains the core 4-(2-fluoropropan-2-yl)picolinate structure while varying the substituent at the 2-position, enabling the exploration of the structure-activity relationship (SAR).
The workflow for a typical parallel synthesis of a picolinamide library from this compound would involve the following steps:
Hydrolysis: The ethyl ester is converted to the carboxylic acid.
Amide Coupling: The resulting carboxylic acid is reacted with a library of diverse amines using a suitable coupling agent.
Purification: The products are purified in a high-throughput manner, for example, using automated flash chromatography or preparative HPLC.
This approach allows for the systematic modification of the molecule's properties, such as solubility, polarity, and biological activity. The fluorinated moiety is often desirable in medicinal chemistry as it can enhance metabolic stability and binding affinity.
Below is an illustrative data table representing a subset of a potential library of compounds derived from this compound through parallel synthesis.
| Compound ID | Amine Reactant | Resulting Amide Structure | Molecular Weight ( g/mol ) |
| LIB-001 | Cyclopropylamine | N-cyclopropyl-4-(2-fluoropropan-2-yl)picolinamide | 250.28 |
| LIB-002 | Morpholine | (4-(2-fluoropropan-2-yl)pyridin-2-yl)(morpholino)methanone | 280.31 |
| LIB-003 | Aniline | N-phenyl-4-(2-fluoropropan-2-yl)picolinamide | 286.31 |
| LIB-004 | Benzylamine | N-benzyl-4-(2-fluoropropan-2-yl)picolinamide | 300.34 |
This table is for illustrative purposes and represents a hypothetical library.
Combinatorial Chemistry Applications
Combinatorial chemistry involves the synthesis of a large number of compounds in a single process, often as mixtures, which are then screened for biological activity. This compound can serve as a key building block in combinatorial library design. Its functional handles allow for its incorporation into more complex molecular frameworks.
In a combinatorial approach, the carboxylic acid derived from this compound could be used in a multi-component reaction. For instance, in a Ugi reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form a complex α-acylamino amide. By using the picolinic acid derivative as the carboxylic acid component, a library of complex molecules bearing the 4-(2-fluoropropan-2-yl)pyridine motif can be generated. The diversity of such a library is exponentially increased by varying the other three components of the reaction.
Another application in combinatorial chemistry is in solid-phase synthesis. The picolinic acid derivative could be anchored to a solid support (resin), and subsequent chemical transformations can be performed on the molecule. The solid-phase approach simplifies the purification process, as excess reagents and by-products can be washed away, driving the reactions to completion. After the desired chemical modifications, the final products are cleaved from the resin. This method is highly amenable to automation and the generation of large, high-purity compound libraries.
The table below outlines a potential combinatorial library design using the picolinic acid derivative in a hypothetical multi-component reaction.
| Library Subset | Component A (Amine) | Component B (Aldehyde) | Resulting Scaffold |
| A1B1 | Methylamine | Formaldehyde | α-amino acid derivative |
| A1B2 | Methylamine | Acetaldehyde | α-amino acid derivative |
| A2B1 | Ethylamine | Formaldehyde | α-amino acid derivative |
| A2B2 | Ethylamine | Acetaldehyde | α-amino acid derivative |
This table illustrates a simplified combinatorial matrix where the picolinic acid derivative is a constant component.
The strategic use of this compound in parallel synthesis and combinatorial chemistry can significantly expand the accessible chemical space for drug discovery and materials science research. The ability to systematically and rapidly generate libraries of novel analogues facilitates the identification of compounds with desired properties.
Future Research Directions and Emerging Applications in Chemical Science
Exploration of Novel Synthetic Routes and Catalytic Processes
The development of efficient and scalable synthetic routes to Ethyl 4-(2-fluoropropan-2-yl)picolinate is a primary area of future research. Current synthetic strategies may involve multi-step processes, and the exploration of novel catalytic systems could provide more direct and atom-economical pathways. Research is anticipated to focus on late-stage fluorination techniques and the use of transition-metal catalysis to construct the core structure. The development of stereoselective synthetic methods will also be crucial for accessing specific enantiomers of the compound, which may have unique properties and applications.
| Potential Catalytic Approach | Catalyst Type | Key Advantages |
| Cross-Coupling Reactions | Palladium, Nickel | High efficiency, functional group tolerance |
| C-H Activation | Rhodium, Iridium | Atom economy, direct functionalization |
| Asymmetric Catalysis | Chiral Ligand Complexes | Access to enantiomerically pure compounds |
Investigation of New Chemical Transformations and Reaction Discovery
The reactivity of this compound is a fertile ground for discovering new chemical transformations. The interplay between the electron-withdrawing picolinate (B1231196) ester and the fluorinated alkyl group can lead to unique reactivity at the pyridine (B92270) ring. Future studies will likely investigate its behavior in various organic reactions, such as nucleophilic aromatic substitutions, metal-catalyzed cross-couplings, and cycloadditions. The discovery of novel reactions involving this scaffold could lead to the synthesis of new classes of compounds with interesting biological or material properties.
Application as a Chemical Probe in Mechanistic Organic Chemistry
The specific electronic and steric properties of this compound make it a potential candidate for use as a chemical probe in mechanistic studies. The fluorine atom can serve as a sensitive NMR reporter group to probe reaction mechanisms and study intermolecular interactions. Its well-defined structure can also be used to understand the steric and electronic effects in various chemical processes, providing valuable insights into reaction pathways and transition states.
Potential in Material Science and Polymer Chemistry
While its direct application as a monomer may be limited by its structure, this compound could serve as a valuable precursor or additive in material science and polymer chemistry. The introduction of the fluorinated moiety can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics to polymers. Research in this area may explore its use in the synthesis of specialty polymers, liquid crystals, or as a cross-linking agent to modify the properties of existing materials.
Advanced Analytical Methodologies for Detection and Quantification in Research Samples
As the interest in this compound grows, the development of advanced analytical methods for its detection and quantification in research samples will become increasingly important. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and gas chromatography (GC-MS) will be essential for accurate analysis. The development of specific protocols for sample preparation and analysis will be crucial for ensuring the reliability of research findings.
| Analytical Technique | Detector | Primary Application |
| HPLC | UV, MS | Quantification in complex mixtures |
| GC-MS | Mass Spectrometer | Identification and structural elucidation |
| NMR Spectroscopy | ¹H, ¹³C, ¹⁹F | Structural confirmation and purity assessment |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound with flow chemistry and automated synthesis platforms represents a significant future direction. mdpi.com Continuous-flow synthesis offers advantages in terms of safety, scalability, and process control, which are particularly relevant for reactions involving hazardous reagents or intermediates. mdpi.com Automation can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of analog libraries for screening purposes. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
